7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Neuroscience Ion Channel Pharmacology Neurological Disorders

Secure the 7-CF3 variant for CNS lead optimization. The trifluoromethyl group dramatically enhances lipophilicity and metabolic stability vs. unsubstituted analogs, enabling blood-brain barrier penetration. Its fragment-sized scaffold (MW 202.18) provides a validated starting point for FGFR4 kinase selectivity and nAChR SAR studies, mitigating off-target toxicity risks. Procure to access differentiated chemical space.

Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
CAS No. 765298-22-4
Cat. No. B1395256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS765298-22-4
Molecular FormulaC9H9F3N2
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=NC=C21)C(F)(F)F
InChIInChI=1S/C9H9F3N2/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8/h3,5,13H,1-2,4H2
InChIKeyPMDAYNUUCYEUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 765298-22-4) Scientific Procurement: Core Chemical Identity and Baseline Parameters


7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 765298-22-4) is a partially saturated, heterocyclic building block belonging to the 2,6-naphthyridine class, characterized by a molecular formula of C9H9F3N2 and a molecular weight of 202.18 g/mol [1]. Its core scaffold features a 1,2,3,4-tetrahydro-2,6-naphthyridine bicyclic framework, which provides conformational flexibility and a secondary amine handle for derivatization, distinguishing it from fully aromatic naphthyridine analogs . The strategic placement of a trifluoromethyl (-CF3) group at the 7-position of the pyridine ring profoundly alters the compound's physicochemical properties, notably increasing lipophilicity and metabolic stability, which are critical parameters in medicinal chemistry campaigns targeting neurological disorders and kinase inhibition .

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: Why Generic 2,6-Naphthyridine Scaffolds Cannot Substitute for This Specific Derivative in Procurement


Generic substitution within the 2,6-naphthyridine class is scientifically untenable due to the precise, non-linear impact of the trifluoromethyl moiety on both molecular recognition and physicochemical properties. While unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 108749-08-2) serves as a versatile intermediate for NAMPT inhibitors and other kinase targets, it lacks the enhanced lipophilicity and metabolic shielding imparted by the 7-CF3 group, which is essential for achieving CNS penetration or evading oxidative metabolism in certain target classes . The 2024 literature on FGFR4 inhibitors explicitly demonstrates that the nature and position of substituents on the 2,6-naphthyridine core directly dictate kinase selectivity profiles (FGFR4 vs. FGFR1-3), a critical parameter for minimizing off-target toxicity in oncology programs [1]. Therefore, procuring a generic 2,6-naphthyridine analog as a substitute for this specific 7-CF3 derivative introduces unacceptable risk of project failure due to altered target engagement, compromised selectivity, or unfavorable ADME properties [2].

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: A Quantitative Evidence Guide for Scientific Selection and Procurement Differentiation


Functional Potency at Human Nicotinic Acetylcholine Receptors (nAChR) versus Class Baseline

In a direct functional assay measuring activation of the human muscle-type nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine exhibited an EC50 value of 30,000 nM. This potency provides a quantitative anchor point for its interaction with this specific ligand-gated ion channel, which is frequently targeted in neurological drug discovery. By establishing this baseline activity, the data confirm the compound's ability to engage the nAChR orthosteric site, a property that is not universally shared by all 2,6-naphthyridine analogs. While the EC50 is in the micromolar range, it provides a defined starting point for structure-activity relationship (SAR) optimization, enabling researchers to assess whether alternative analogs (e.g., 7-H or 7-methyl derivatives) offer improved potency or altered functional profiles in this specific biological context [1].

Neuroscience Ion Channel Pharmacology Neurological Disorders

Lipophilicity Enhancement via 7-CF3 Substitution Enabling CNS Penetration in Histamine H3 Antagonist Programs

The strategic incorporation of a trifluoromethyl group at the 7-position of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a validated medicinal chemistry tactic to modulate physicochemical properties essential for CNS drug development. In a study of tetrahydronaphthyridine-based histamine H3 antagonists with dual serotonin reuptake transporter (SERT) inhibitory activity, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold itself was identified as a core for CNS-active compounds. The presence of the 7-CF3 group, as found in the target compound, is designed to significantly increase lipophilicity (estimated logP increase of ~0.5-0.8 units compared to unsubstituted analog) and enhance metabolic stability by shielding the pyridine ring from oxidative metabolism. This is a class-wide inference, as the specific 7-CF3 compound itself was not the focus of this publication; rather, the paper validates the tetrahydro-2,6-naphthyridine scaffold as a viable CNS-optimized template, and the 7-CF3 variant represents a logical, property-enhanced building block for further exploration of this chemical space. A direct comparator would be the unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine, which would exhibit lower logP and potentially inferior CNS exposure [1].

CNS Drug Discovery Medicinal Chemistry ADME Optimization

Scaffold Validation in Kinase Inhibition: 2,6-Naphthyridine Core as a Key Template for Selective FGFR4 Targeting

The 2,6-naphthyridine scaffold, of which 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is a specific derivative, has been rigorously validated as a privileged chemotype for developing selective kinase inhibitors. In a 2024 study published in the Journal of Medicinal Chemistry, a series of 2,6-naphthyridine analogues were designed and synthesized as selective FGFR4 inhibitors for hepatocellular carcinoma (HCC) [1]. Compound 11 in this series, which contains a 2,6-naphthyridine core, demonstrated nanomolar potency against Huh7 cell lines and exhibited high selectivity for FGFR4 over FGFR1-3, a selectivity profile comparable to the reference standard fisogatinib (8) [1]. This provides direct evidence that the 2,6-naphthyridine framework can be finely tuned via substitution to achieve therapeutically relevant selectivity windows. While the exact 7-CF3 derivative was not the optimized clinical candidate, its scaffold is directly implicated in the SAR exploration that led to a potent and selective FGFR4 inhibitor. This class-level inference strongly supports the procurement of 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine as a strategic building block for internal kinase inhibitor programs, where the CF3 group can serve as a key pharmacophoric element or property-modulating handle [1].

Oncology Kinase Inhibitors Targeted Therapy

Physicochemical Profile and Synthetic Accessibility: A Comparison of the 7-CF3 Derivative Against Unsubstituted and Alternative Substituted Analogs

From a procurement and synthetic feasibility standpoint, 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine offers a well-defined physicochemical profile that guides its selection over other substituted analogs. With a molecular weight of 202.18 g/mol and a formula of C9H9F3N2, it adheres to fragment-like properties conducive to lead optimization. Its calculated logP is approximately 1.5-2.0, a range suitable for both CNS and peripheral target space, whereas unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine (MW 134.18 g/mol, logP ~0.5) is significantly less lipophilic, potentially limiting membrane permeability [1]. Conversely, bulkier substituents at the 7-position (e.g., aryl or large alkyl groups) would increase MW and lipophilicity, potentially violating Lipinski's guidelines and introducing solubility challenges. The 7-CF3 group provides a balanced 'sweet spot': it enhances lipophilicity and metabolic stability without excessive bulk. Furthermore, the secondary amine in the saturated ring provides a clear vector for diversification (e.g., amide bond formation, N-alkylation) that is preserved in this derivative, enabling rapid library synthesis . This combination of properties makes it a rationally selected intermediate when compared to the parent scaffold or more heavily substituted alternatives.

Chemical Synthesis Building Block Selection Medicinal Chemistry

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine: Optimal Research and Industrial Application Scenarios for Scientific Procurement


CNS Drug Discovery: Lead Optimization for Neurological Targets (e.g., nAChR, Histamine H3)

This compound is a high-priority procurement item for medicinal chemistry teams engaged in CNS lead optimization. The quantitative EC50 value (30 µM) at the human nAChR provides a tangible starting point for iterative SAR around this ion channel target [1]. Furthermore, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is validated in the design of histamine H3 antagonists with SERT inhibitory activity, underscoring its relevance for complex neurological disorders like depression or cognitive impairment [2]. The 7-CF3 group is a critical design element for achieving CNS multiparameter optimization (MPO), enhancing both permeability and metabolic stability. Researchers should procure this specific building block to generate focused libraries aimed at improving nAChR potency or exploring dual pharmacology in the H3/SERT space.

Oncology Kinase Inhibitor Development: FGFR4-Selective and Pan-Kinase Scaffold Exploration

Given the recent validation of the 2,6-naphthyridine core as a template for highly selective FGFR4 inhibitors, procurement of 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is strategically advantageous for oncology programs targeting FGFR4-driven cancers (e.g., hepatocellular carcinoma) [3]. The compound serves as a versatile intermediate for introducing the CF3 pharmacophore, which may interact with hydrophobic pockets or influence kinase selectivity. The 2024 J. Med. Chem. study demonstrates that appropriate decoration of the 2,6-naphthyridine scaffold yields inhibitors with selectivity comparable to fisogatinib, a clinical candidate [3]. By acquiring this 7-CF3 variant, research teams can rapidly access a chemical space known to confer favorable selectivity profiles against FGFR1-3, thereby reducing off-target toxicity risks in vivo.

Academic and Industrial Fragment-Based Lead Discovery (FBLD) and Library Synthesis

With a molecular weight of 202.18 g/mol, 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is an ideal 'fragment-sized' building block for inclusion in diverse screening libraries [4]. Its balanced physicochemical profile (logP ~1.5-2.0) and the presence of a secondary amine handle make it exceptionally well-suited for both fragment-based screening and subsequent hit-to-lead expansion via parallel synthesis. Unlike the unsubstituted parent scaffold, the 7-CF3 group provides a unique 19F NMR probe for protein-ligand interaction studies and offers enhanced detectability in LC-MS assays [4]. Procurement by academic screening centers and industrial compound management groups is justified by its ability to probe a distinct region of chemical space (fluorinated, saturated heterocycle) that is underrepresented in traditional screening decks.

Custom Synthesis and Scale-Up for Advanced Preclinical Studies

For CROs, CDMOs, and in-house process chemistry groups, the robust synthetic accessibility of this compound (documented in vendor datasheets and literature) supports its procurement for scale-up activities . The well-defined synthetic route to the 1,2,3,4-tetrahydro-2,6-naphthyridine core [2] can be adapted to prepare multi-gram quantities of this 7-CF3 derivative for advanced preclinical studies, including in vivo efficacy, PK/PD, and preliminary toxicology. Its stability and solid physical form (as indicated by vendor purity claims of >98%) further simplify handling and formulation . This scenario applies when a promising lead series containing this specific chemotype has been identified and requires larger quantities for GLP toxicology or formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.